molecular formula C8H19Cl2N3 B2669925 2-methyl-octahydro-1H-[1,4]diazino[1,2-a]pyrazinedihydrochloride CAS No. 2551117-31-6

2-methyl-octahydro-1H-[1,4]diazino[1,2-a]pyrazinedihydrochloride

Cat. No.: B2669925
CAS No.: 2551117-31-6
M. Wt: 228.16
InChI Key: ZPQMFQLZTFXSEX-UHFFFAOYSA-N
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Description

2-methyl-octahydro-1H-[1,4]diazino[1,2-a]pyrazinedihydrochloride is a synthetic organic compound that belongs to the class of diazines This compound is characterized by its unique structure, which includes a diazine ring fused with a pyrazine ring, and the presence of two hydrochloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-octahydro-1H-[1,4]diazino[1,2-a]pyrazinedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Detailed synthetic routes would require specific literature references or experimental data.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-octahydro-1H-[1,4]diazino[1,2-a]pyrazinedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential medicinal applications could include its use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound may be used in industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-methyl-octahydro-1H-[1,4]diazino[1,2-a]pyrazinedihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways or physiological effects. Detailed mechanistic studies would require experimental data and literature references.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methyl-octahydro-1H-[1,4]diazino[1,2-a]pyrazinedihydrochloride may include other diazine and pyrazine derivatives with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement and the presence of the hydrochloride groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3.2ClH/c1-10-4-5-11-3-2-9-6-8(11)7-10;;/h8-9H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQMFQLZTFXSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2CCNCC2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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